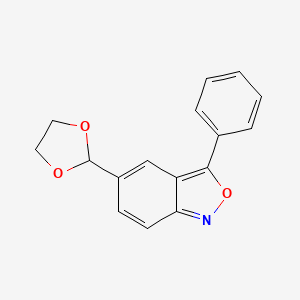

5-(1,3-二氧戊环-2-基)-3-苯基-2,1-苯并恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzoxazole derivatives can be complex and often requires multiple steps. For example, the synthesis of 5-amino-2-(p-aminophenyl)benzoxazole involves the use of 2,4-diaminophenol dihydrochloride and p-aminobenzoic acid with SnCl2 as a reductive agent to enhance yield . Similarly, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole is reported, which includes the use of the Gaussian09 software package for computational studies to optimize the molecular structure . These methods highlight the importance of careful selection of reagents and conditions to achieve the desired benzoxazole derivatives.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is often investigated using various spectroscopic techniques and computational methods. For instance, the paper on 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole discusses the use of FT-IR, NMR, and computational studies to determine the optimized molecular structure and vibrational frequencies . The HOMO and LUMO analysis, as well as NBO analysis, are used to understand the charge transfer and stability of the molecule.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions. The paper on 5,5'-Dimethyl-3,3'-azoisoxazole describes its use as a reagent for the selective esterification of benzylic alcohols and phenols under Mitsunobu conditions . This demonstrates the reactivity of benzoxazole derivatives in the presence of azo reagents and their potential for selective transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. The antimicrobial and photophysical properties of these compounds are often of interest. For example, the study of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole reports its broad-spectrum activity against Gram-positive and Gram-negative bacteria . The photophysical properties of benzoxazole derivatives, such as their fluorescence behavior, are also studied, as seen in the synthesis of novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives .

科学研究应用

抗菌和镇痛活性

- 一项涉及合成与苯并恶唑相关的 novel 衍生物的研究,包括具有二氧戊环基团的衍生物,发现某些化合物具有显着的抗菌和镇痛活性。这些衍生物在分子对接研究中显示出很高的受体亲和力,表明具有抗菌应用的潜力 (Jayanna 等,2013 年)。

抗真菌和抗菌特性

- 对与本化合物在结构上相关的苯并恶唑衍生物的研究显示出显着的抗真菌和抗菌特性。这些化合物显示出对各种微生物菌株的广谱活性,包括念珠菌属 (Temiz‐Arpacı 等,2005 年)。

抗原生动物和抗菌应用

- 一项研究重点关注苯并恶唑衍生物的抗原生动物和抗菌应用。它强调了成功合成此类化合物及其作为抗疟疾、抗利什曼原虫和抗锥虫病剂的潜力 (Abdelgawad 等,2021 年)。

杀菌活性

- 另一项研究证明了具有 1,3-二氧戊环和苯并恶唑环的化合物在控制黄瓜和燕麦中的白粉病以及豆锈病等真菌感染方面的有效性。发现这些化合物具有全身活性,并且正在开发用于商业应用 (Gestel 等,1980 年)。

用于光收集特性的量子力学研究

- 对苯并恶唑衍生物的量子力学研究显示出在设计新型染料敏化太阳能电池 (DSSC) 中的潜在应用,因为它们具有光收集效率。这项研究为探索这些化合物在光子和电子学中的应用提供了基础 (Sheena Mary 等,2019 年)。

光物理和抗菌研究

- 苯并恶唑衍生物已被合成并研究其光物理性质,包括荧光。这些化合物还对各种细菌和真菌菌株显示出良好的抗菌活性,表明它们在生物医学应用中的用途 (Phatangare 等,2013 年)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

5-(1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-2-4-11(5-3-1)15-13-10-12(16-18-8-9-19-16)6-7-14(13)17-20-15/h1-7,10,16H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLFPNLOFYIETF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-difluorobenzyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2555673.png)

![N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2555674.png)

![2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2555676.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfinylpiperidine-4-carboxylic acid](/img/structure/B2555677.png)

![3-(2-Fluorophenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2555682.png)

![2-[(2S)-Pyrrolidin-2-yl]-1,3-dihydroinden-2-ol;hydrochloride](/img/structure/B2555683.png)

![ethyl 3-carbamoyl-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2555687.png)

![2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-cyclopropylbenzamide](/img/structure/B2555691.png)

![N1-(3-methoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2555693.png)